5-fluoro-2-(propan-2-yl)benzoic acid
Description
General Context of Fluorinated Benzoic Acid Derivatives in Contemporary Chemistry
Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered considerable attention in modern chemistry. The introduction of fluorine atoms into the benzoic acid structure can significantly alter the molecule's physical, chemical, and biological properties. lookchem.com These changes include modifications in acidity, lipophilicity, and metabolic stability. Consequently, fluorinated benzoic acids are valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. lookchem.comnih.gov Their utility as precursors for a wide range of more complex molecules makes them a focal point in drug design and material science. lookchem.com
Significance of 5-fluoro-2-(propan-2-yl)benzoic acid as a Research Subject
This compound, also known as 5-fluoro-2-isopropylbenzoic acid, is a specific derivative that serves as a key building block in various synthetic pathways. The presence of both a fluorine atom and an isopropyl group on the benzene (B151609) ring provides a unique combination of steric and electronic properties. These features make it a valuable intermediate in the development of new therapeutic agents and other biologically active molecules. Its structural attributes allow for targeted modifications, which can lead to the discovery of novel compounds with desired functionalities.
Scope and Objectives of the Academic Research Outline
This article provides a comprehensive overview of this compound. The primary objectives are to detail its synthesis and characterization, outline its physicochemical properties, discuss its chemical reactivity and derivatives, and explore its applications in scientific research. The information is presented in a structured format to facilitate a clear and thorough understanding of this specific chemical entity.
Properties
CAS No. |
1340397-50-3 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.2 |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 5-fluoro-2-(propan-2-yl)benzoic acid can be achieved through various organic chemistry routes. One common method involves the ortho-toluic acid. A related compound, 5-Fluoro-2-methylbenzoic acid, undergoes reactions with saturated ketones in a bimetallic Ir/Cu catalytic reaction to produce phthalide, a bicyclic heterocycle. ossila.com
The characterization of this compound relies on standard analytical techniques:
| Technique | Observed Characteristics |
| NMR Spectroscopy | Nuclear Magnetic Resonance (NMR) data for similar fluorinated benzoic acids show distinct 1H signals that are consistent with the substitution pattern on the benzene (B151609) ring. |
| IR Spectroscopy | A prominent carbonyl (C=O) stretch is typically observed around 1680 cm⁻¹, along with a broad O-H stretch around 3000 cm⁻¹, confirming the presence of the carboxylic acid group. |
| Mass Spectrometry | Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition. |
Physicochemical Properties
The physical and chemical properties of 5-fluoro-2-(propan-2-yl)benzoic acid are crucial for its application in various chemical processes.
| Property | Value |
| Molecular Formula | C₁₀H₁₁FO₂ vulcanchem.com |
| Molecular Weight | 182.19 g/mol vulcanchem.com |
| Melting Point | Data not widely available, but related compounds like 5-fluoro-2-methoxybenzoic acid have a melting point of 87-91 °C. sigmaaldrich.com |
| Solubility | Expected to have limited solubility in water but should be soluble in polar organic solvents like DMSO and DMF. |
| pKa | The acidity of the carboxylic acid is influenced by the electron-withdrawing fluorine atom. |
Chemical Reactivity and Derivatives
The reactivity of 5-fluoro-2-(propan-2-yl)benzoic acid is dictated by its functional groups: the carboxylic acid and the substituted phenyl ring.
The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. For instance, the formation of amide bonds from carboxylic acids is a fundamental reaction in organic synthesis. rsc.org
The fluorinated phenyl ring can participate in electrophilic aromatic substitution reactions, with the positions of further substitution directed by the existing isopropyl and fluoro groups.
Known derivatives of similar fluorinated benzoic acids include:
Esters and Amides: Synthesized for various applications, including as intermediates in drug discovery. globalscientificjournal.com
Heterocyclic compounds: 5-Fluoro-2-methylbenzoic acid is used to synthesize 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells. ossila.com
Chemical Reactivity and Derivatization of 5 Fluoro 2 Propan 2 Yl Benzoic Acid
Reaction Mechanisms and Kinetics
The reaction mechanisms and kinetics of 5-fluoro-2-(propan-2-yl)benzoic acid are influenced by the electronic effects and steric hindrance imparted by its substituents. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I) and a weaker mesomeric electron-donating effect (+M). The isopropyl group is an electron-donating group (+I effect) and is sterically bulky. The carboxylic acid group is a strong electron-withdrawing group (-I and -M effects) and deactivates the aromatic ring towards electrophilic attack.
Investigation of Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on this compound are expected to be challenging due to the deactivating nature of the carboxylic acid group. However, the directing effects of the existing substituents would govern the position of any incoming electrophile.
The fluorine atom is an ortho, para-director, while the isopropyl group is also an ortho, para-director. The carboxylic acid group is a meta-director. The positions ortho to the fluorine are the C6 and C4 positions. The positions ortho to the isopropyl group are the C1 and C3 positions, and the para position is C5 (already substituted with fluorine). The position meta to the carboxylic acid is the C3 and C5 position.
Considering the combined directing effects:
Position 3: Is ortho to the isopropyl group and meta to the carboxylic acid.
Position 4: Is para to the fluorine atom.
Position 6: Is ortho to the fluorine atom.
The outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile. The bulky isopropyl group at the C2 position may sterically hinder attack at the C3 position. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to the activating fluorine atom and less sterically hindered.
| Reaction Type | Expected Major Product(s) | Rationale |
| Nitration (HNO₃/H₂SO₄) | 5-fluoro-4-nitro-2-(propan-2-yl)benzoic acid | The nitro group is directed to the position activated by the fluorine atom and not significantly hindered. |
| Halogenation (e.g., Br₂/FeBr₃) | 4-bromo-5-fluoro-2-(propan-2-yl)benzoic acid | Similar to nitration, the halogen will preferentially add to the less hindered, activated position. |
| Friedel-Crafts Alkylation/Acylation | Likely unreactive | The strongly deactivating carboxylic acid group generally prevents Friedel-Crafts reactions from occurring. |
Study of Nucleophilic Substitution Reactions Involving the Fluorine Atom
While aryl fluorides are generally unreactive towards nucleophilic aromatic substitution (SNAr), the reaction can occur under specific conditions, particularly if the ring is activated by electron-withdrawing groups. In this compound, the carboxylic acid group is a strong electron-withdrawing group, which can facilitate SNAr reactions.
The mechanism of SNAr involves the attack of a nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the ortho and para positions relative to the point of attack. The presence of the electron-withdrawing carboxyl group at the C1 position would help to stabilize this intermediate. The rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com
Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic substitution under photoredox catalysis conditions with nucleophiles such as azoles, amines, and carboxylic acids. nih.gov Such methods could potentially be applied to this compound.
Transformations of the Carboxylic Acid Functional Group (e.g., Esterification, Amidation, Reduction)
The carboxylic acid group of this compound can undergo a variety of standard transformations.
Esterification: The formation of esters from carboxylic acids is a common reaction. For this compound, this can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with an alcohol. libretexts.org
Amidation: Amides can be prepared by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures, so coupling agents are often used. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) or newer reagents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). ossila.com As with esterification, conversion to the acyl chloride followed by reaction with an amine is also a highly effective method for amide formation. nanobioletters.com
Reduction: Carboxylic acids can be reduced to primary alcohols. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an aldehyde intermediate which is immediately further reduced to the alcohol. Borane (BH₃) in tetrahydrofuran (B95107) (THF) is another effective reagent for the reduction of carboxylic acids. libretexts.org
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity in electrophilic aromatic substitution on the benzene (B151609) ring of this compound is primarily governed by the directing effects of the existing substituents, as discussed in section 5.1.1. The interplay between the ortho, para-directing fluorine and isopropyl groups and the meta-directing carboxylic acid group, along with steric considerations, will determine the position of the incoming electrophile.
Stereoselectivity would be a consideration in reactions involving the creation of new stereocenters. For instance, if a reaction were to introduce a new chiral center into a derivative of this compound, the use of chiral reagents or catalysts could lead to the preferential formation of one enantiomer or diastereomer over another. However, for the common reactions discussed, stereoselectivity is not a primary concern for the parent molecule itself, as it is achiral.
Synthesis and Characterization of Derivatized Compounds
The derivatization of this compound primarily involves transformations of its carboxylic acid group.
Preparation of Esters, Amides, and Other Carboxylic Acid Derivatives
The synthesis of esters and amides can be achieved through standard laboratory procedures. The characterization of these new compounds would rely on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Example Synthesis of an Ester (Methyl 5-fluoro-2-(propan-2-yl)benzoate):
A plausible synthetic route would involve the following steps:
Activation of the Carboxylic Acid: this compound would be reacted with thionyl chloride (SOCl₂) to form the corresponding acyl chloride, 5-fluoro-2-(propan-2-yl)benzoyl chloride.
Esterification: The acyl chloride would then be reacted with methanol (B129727) in the presence of a base, such as pyridine, to yield methyl 5-fluoro-2-(propan-2-yl)benzoate.
Example Synthesis of an Amide (N-benzyl-5-fluoro-2-(propan-2-yl)benzamide):
A common method for amide formation would be:
Coupling Reaction: this compound would be dissolved in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of a coupling agent (e.g., HATU) and a base (e.g., diisopropylethylamine, DIPEA).
Amidation: Benzylamine would then be added to the reaction mixture to form the desired amide, N-benzyl-5-fluoro-2-(propan-2-yl)benzamide.
The table below summarizes the expected spectroscopic data for these derivatives.
| Derivative | Expected ¹H NMR Signals | Expected IR Absorption Bands | Expected Mass Spectrum (m/z) |
| Methyl 5-fluoro-2-(propan-2-yl)benzoate | Singlet for -OCH₃, doublet and septet for isopropyl group, aromatic protons. | C=O stretch (~1720 cm⁻¹), C-O stretch (~1250 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹). | Molecular ion peak corresponding to C₁₁H₁₃FO₂. |
| N-benzyl-5-fluoro-2-(propan-2-yl)benzamide | Signals for benzyl (B1604629) group protons, doublet and septet for isopropyl group, aromatic protons, N-H proton signal. | C=O stretch (~1650 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-F stretch (~1100-1200 cm⁻¹). | Molecular ion peak corresponding to C₁₇H₁₈FNO. |
Design and Synthesis of Novel Heterocyclic Derivatives
The chemical structure of this compound, featuring a carboxylic acid group ortho to a bulky isopropyl group and a fluorine atom para to the carboxylate, provides a versatile scaffold for the synthesis of various heterocyclic derivatives. While specific literature on the cyclization reactions of this exact molecule is limited, the reactivity of analogous fluorinated benzoic acids provides a strong basis for predicting its synthetic utility.
Research on the closely related compound, 5-fluoro-2-methylbenzoic acid, has demonstrated its successful use in the synthesis of several important heterocyclic cores. For instance, it can undergo a bimetallic iridium/copper-catalyzed oxidative C-H/O-H annulation with saturated ketones to yield phthalides, which are bicyclic heterocyclic compounds. ossila.com Furthermore, 5-fluoro-2-methylbenzoic acid serves as a precursor for benzamide (B126) derivatives with potential biological activities and can be used in lithiation reactions with benzonitrile (B105546) to form 3-arylisoquinolinones. ossila.com
Based on this analogous reactivity, it is plausible that this compound could serve as a key starting material for a variety of heterocyclic systems. The carboxylic acid moiety can be readily converted to an amide, ester, or acyl chloride, which are common intermediates in heterocycle synthesis. For example, condensation reactions with appropriately substituted hydrazines or hydroxylamines could lead to the formation of pyridazinone or oxazinone rings, respectively.
A patent for related compounds demonstrates the synthesis of complex heterocyclic structures derived from a 2-fluoro-5-(substituted)benzoic acid core, such as 4-(3-(1,4-diazepane-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one. google.com This further supports the potential of this compound as a building block for diverse and complex heterocyclic molecules. The general synthetic approaches for such transformations are well-established in organic chemistry.
Table 1: Potential Heterocyclic Derivatives from this compound
| Starting Material | Reagent(s) | Potential Heterocyclic Product |
| This compound | Ketones, Ir/Cu catalyst | Phthalide derivatives |
| This compound | Amines, coupling agents | Benzamide derivatives |
| This compound | Benzonitrile, organolithium reagents | 3-Arylisoquinolinone derivatives |
| This compound | Hydrazine | Phthalazinone derivatives |
Application of Chiral Derivatization Approaches for Stereochemical Analysis
Stereochemistry plays a crucial role in the biological activity of molecules. While this compound itself is achiral, its derivatization can lead to the formation of chiral centers, necessitating methods for stereochemical analysis. Chiral derivatization is a powerful technique used to determine the absolute configuration and enantiomeric purity of chiral molecules, often by NMR spectroscopy or chromatography.
This method involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers exhibit different physical and spectroscopic properties, allowing for their separation and quantification.
For instance, if a derivative of this compound were synthesized to contain a chiral center (e.g., through a reaction at the isopropyl group or by forming an amide or ester with a chiral amine or alcohol), its absolute configuration could be determined using a CDA. A well-known example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), though newer reagents have been developed. nih.gov
One such advanced CDA is the axially chiral 2-(2-trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA), which has shown significant advantages in creating large chemical shift differences (Δδ) in the NMR spectra of the resulting diastereomers, facilitating easier analysis. nih.gov Another class of CDAs includes reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which react with amines and alcohols to form diastereomeric derivatives that can be separated and analyzed by techniques such as ion mobility mass spectrometry. nih.govbiorxiv.org
Table 2: Chiral Derivatizing Agents and Their Potential Application
| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Analytical Method |
| Mosher's acid (and its chloride) | Alcohols, Amines | NMR Spectroscopy |
| Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid (TBBA) | Alcohols, Amines | NMR Spectroscopy |
| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Amines, Alcohols | Ion Mobility Mass Spectrometry, LC-MS |
Should a chiral derivative of this compound be prepared, these established chiral derivatization strategies would be directly applicable for its stereochemical characterization. The choice of CDA would depend on the nature of the chiral derivative and the analytical instrumentation available.
Applications of 5 Fluoro 2 Propan 2 Yl Benzoic Acid As a Building Block in Advanced Chemical Synthesis
Role as a Precursor for Complex Organic Molecules
The inherent functionalities of 5-fluoro-2-(propan-2-yl)benzoic acid make it an important starting material for the synthesis of more complex organic molecules. The carboxylic acid group can readily undergo various transformations, such as amidation and esterification, to introduce new functional groups and build larger molecular frameworks.
Utilization in the Synthesis of Advanced Chemical Intermediates
While specific, publicly documented examples of advanced chemical intermediates derived directly from this compound are limited, the applications of its structural isomers, such as 2-fluoro-5-(propan-2-yl)benzoic acid, provide strong indications of its potential. For instance, fluorinated benzoic acids are recognized as key intermediates in the development of pharmaceuticals. The related compound, 5-Fluoro-2-methylbenzoic acid, serves as a crucial building block in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.comossila.com This suggests a high probability that this compound is also utilized in the synthesis of complex intermediates for the pharmaceutical industry.
The synthesis of kinase inhibitors is one area where such building blocks are valuable. For example, the isomeric 2-fluoro-5-(propan-2-yl)benzoic acid is used as a precursor in the synthesis of these targeted therapeutic agents.
Building Block for Novel Fluoroaromatic Systems
The presence of a fluorine atom on the aromatic ring of this compound makes it an ideal substrate for the construction of novel fluoroaromatic systems. Fluorine-containing aromatic compounds are of significant interest due to their unique electronic properties and their prevalence in agrochemicals and pharmaceuticals. chemicalbook.com
The reactivity of the carbon-fluorine bond, along with the other functional groups, allows for a variety of chemical modifications, leading to the creation of diverse and novel fluoroaromatic structures. Although specific examples for this compound are not extensively documented in public literature, the general utility of fluorinated benzoic acids in this area is well-established. For instance, 5-Fluoro-2-methylbenzoic acid is used to produce specialty chemicals and materials, highlighting the potential of its isopropyl-substituted counterpart in creating new fluoroaromatic systems with tailored properties. chemimpex.com
Potential Applications in Material Science and Polymer Chemistry
The unique combination of a rigid aromatic core, a polar carboxylic acid group, and a non-polar isopropyl group, along with the presence of fluorine, makes this compound an interesting candidate for applications in material science and polymer chemistry.
Incorporation as a Monomer or Precursor in Polymer Synthesis
There is a growing interest in incorporating fluorinated monomers into polymers to enhance their properties. The fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity. While direct studies on the use of this compound as a monomer are not widely available, the application of its isomer, 2-fluoro-5-(propan-2-yl)benzoic acid, in creating fluorinated polyesters is a strong indicator of its potential. The incorporation of this isomer as a monomer imparts increased hydrophobicity and thermal resistance to the resulting polymer.
The carboxylic acid functionality of this compound allows it to be used in condensation polymerization reactions to form polyesters and polyamides. The bulky isopropyl group could influence the polymer's morphology and chain packing, potentially leading to materials with unique physical properties.
Contribution to the Development of Novel Organic Materials
The structural features of this compound suggest its potential contribution to the development of novel organic materials. The compound can serve as a building block for liquid crystals, where the rigid aromatic core and the anisotropic shape are beneficial. Furthermore, its derivatives could be explored as components of organic light-emitting diodes (OLEDs) or other electronic materials, where the electronic properties of the fluorinated aromatic ring could be advantageous. The use of 5-Fluoro-2-methylbenzoic acid in the production of specialty polymers and resins underscores the potential of its analogues in creating advanced materials. chemimpex.com
Conclusion and Future Research Directions
Summary of the Current Research Landscape and Key Findings
The current body of public scientific literature on 5-fluoro-2-(propan-2-yl)benzoic acid is notably sparse. While its existence is confirmed by a CAS number (1340397-50-3) and its availability from chemical suppliers, there is a significant lack of detailed experimental data regarding its synthesis, physical and chemical properties, and spectroscopic characterization. The information presented in this article is largely inferred from the known chemistry of its isomers and other closely related fluorinated benzoic acids.
Identification of Unexplored Avenues and Persistent Challenges
The primary challenge is the absence of fundamental research on this specific molecule. Key unexplored avenues include:
Development and optimization of a robust and scalable synthetic route.
Thorough experimental characterization of its physical, chemical, and spectroscopic properties.
Investigation of its biological activity across various assays to identify potential therapeutic applications.
Exploration of its utility as a monomer in materials science for the creation of novel fluorinated polymers.
Outlook on Future Potential for Advanced Chemical Synthesis and Theoretical Studies
The future study of this compound holds potential in several areas. Advanced synthetic methodologies could be applied to develop more efficient and sustainable routes for its preparation. Theoretical and computational studies could predict its properties and guide experimental work, particularly in understanding its conformational preferences and reactivity. Given the importance of fluorinated building blocks in modern chemistry, a thorough investigation of this compound could uncover novel applications in both medicinal chemistry and materials science, filling a clear gap in the current scientific knowledge.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-fluoro-2-(propan-2-yl)benzoic acid, and how can reaction parameters be optimized?
- Methodology :
- Halogen Coupling : Start with a halogenated precursor (e.g., 2-bromo-5-fluorobenzoic acid). Protect the carboxylic acid as a methyl ester to avoid side reactions. Perform a Kumada coupling with isopropyl magnesium bromide using Pd(dba)₂ (1–2 mol%) in THF at 60–80°C. Deprotect the ester with NaOH (2M) in methanol/water (1:1).
- Optimization : Monitor reaction progress via TLC (silica, hexane/ethyl acetate 4:1). Purify via recrystallization (ethanol/water) or column chromatography. Adjust catalyst loading and reaction time to maximize yields (>75%) while minimizing byproducts.
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to assign substituent positions (e.g., isopropyl doublet at δ 1.2–1.4 ppm, fluorine deshielding effects).
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ = 197.08).
- Crystallography : Grow single crystals via slow evaporation (ethanol). Refine structure with SHELXL, optimizing R-factors (<5%) and validating hydrogen-bonding networks .
- Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time ~8.2 min).
Advanced Research Questions
Q. How can density functional theory (DFT) calculations guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Computational Modeling : Use Gaussian09 (B3LYP/6-311+G(d,p)) to calculate electrostatic potentials and frontier orbitals. Identify electron-deficient regions near fluorine for electrophilic modifications.
- Validation : Synthesize analogs (e.g., 5-fluoro-2-cyclopropylbenzoic acid) and test inhibitory activity against COX-2 via enzyme assays. Compare docking scores (AutoDock Vina) with experimental IC₅₀ values .
Q. What approaches resolve discrepancies between spectroscopic data and crystallographic results during structural analysis?
- Methodology :
- Dynamic NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect conformational flexibility.
- X-ray Refinement : Re-examine crystallographic data for twinning or disorder using PLATON. Compare anisotropic displacement parameters with SHELXL-refined models .
- Synchrotron Validation : Collect high-resolution data (λ = 0.7 Å) to resolve ambiguous electron density.
Q. What strategies improve the co-crystallization of this compound with pharmaceutical co-formers?
- Methodology :
- Co-Crystal Screening : Use solvent drop grinding (e.g., succinic acid in acetonitrile) to identify stable stoichiometries (1:1 or 2:1).
- Characterization : DSC for melting point analysis (ΔH fusion ~120 J/g). Validate hydrogen-bonding motifs (carboxylic acid dimers vs. acid-amide heterosynthons) via X-ray .
Q. How do steric and electronic effects of substituents influence enzyme inhibition?
- Methodology :
- Analog Synthesis : Replace isopropyl with tert-butyl (steric bulk) or trifluoromethyl (electronic effects).
- Binding Studies : Perform ITC to quantify ΔG and ΔH of binding. Correlate with molecular docking results (hydrophobic interactions at isopropyl, halogen bonding at fluorine) .
- Kinetic Analysis : Measure Km/Vmax shifts for analogs in enzyme assays (e.g., CYP450 inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
